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Introduction

ALEPH-4, or 2,5-dimethoxy-4-isopropylthioamphetamine, is a lesser-known psychedelic
compound belonging to the phenethylamine and amphetamine chemical classes. First
synthesized and documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines |
Have Known and Loved)," ALEPH-4 is a structural analog of other psychoactive compounds in
the "ALEPH" series, which are characterized by a thioalkoxy substitution at the 4-position of the
phenyl ring.[1] This technical guide provides a comprehensive overview of the chemical
structure, synthesis, and known properties of ALEPH-4, intended for a scientific audience
engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

ALEPH-4 is systematically named 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-
amine.[1] Its structure features a dimethoxyphenethylamine backbone with an isopropylthio
group at the fourth position of the aromatic ring and a methyl group at the alpha position of the
ethylamine side chain.

Table 1: Chemical and Physical Properties of ALEPH-4[1]
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Property Value
1-(2,5-dimethoxy-4-propan-2-
IUPAC Name ( yrprop _
ylsulfanylphenyl)propan-2-amine
2,5-Dimethoxy-4-isopropylthioamphetamine, 4-
Synonyms .
iPrS-DMA
Molecular Formula C14H23NO2S
Molecular Weight 269.40 g/mol
CAS Number 123643-26-5
Appearance White crystalline solid (as hydrochloride salt)
Melting Point (HCI salt) 146-147 °C (with prior sintering at 144 °C)
SMILES CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC

Experimental Protocols
Synthesis of ALEPH-4

The synthesis of ALEPH-4, as described by Alexander Shulgin, is a multi-step process starting
from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde. The general workflow involves the
formation of a nitropropene intermediate followed by its reduction to the final amine.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene

A solution of 2.0 g of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde in 12 mL of nitroethane is
treated with 0.4 g of anhydrous ammonium acetate. The mixture is heated on a steam bath for
12 hours and then stirred for an additional 12 hours at room temperature. The excess solvent
and reagent are removed under vacuum. The resulting residue is dissolved in 2 mL of
methanol and then diluted with 15 mL of boiling 95% ethanol. Upon cooling, orange crystals of
1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene form, which are collected by filtration.
Recrystallization from ethanol yields purified orange crystals with a melting point of 99-100 °C.

Step 2: Reduction of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene to ALEPH-4
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A suspension of 1.0 g of lithium aluminum hydride (LAH) in 200 mL of warm, anhydrous
tetrahydrofuran (THF) is stirred under a nitrogen atmosphere and brought to a gentle reflux. A
solution of 1.2 g of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene in 20 mL of
anhydrous THF is added dropwise. The reaction mixture is held at reflux for 24 hours and then
stirred at room temperature for an additional 48 hours. The reaction is quenched by the slow,
cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide solution, and
finally 3 mL of water. The resulting white, granular solids are removed by filtration, and the filter
cake is washed with additional THF. The combined filtrate and washings are evaporated under
vacuum to yield a pale, oily residue.

Step 3: Formation and Purification of ALEPH-4 Hydrochloride

The oily residue from the previous step is dissolved in 6 mL of isopropanol and neutralized with
concentrated hydrochloric acid (approximately 10 drops). The solution is then diluted with 200
mL of anhydrous diethyl ether. The resulting slightly turbid solution is clarified by filtration. Upon
standing, a fine white crystalline product of 2,5-dimethoxy-4-(isopropylthio)amphetamine
hydrochloride (ALEPH-4 HCI) slowly precipitates. The product is collected by filtration, washed
with diethyl ether, and air-dried. The final product has a melting point of 146-147 °C.
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Step 1: Nitropropene Formation
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Figure 1: Synthesis workflow for ALEPH-4 hydrochloride.
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Pharmacological Profile
Mechanism of Action

While specific receptor binding and functional assay data for ALEPH-4 are not readily available
in the scientific literature, its structural similarity to other psychedelic phenethylamines, such as
the DOx series and other ALEPH compounds, strongly suggests that its primary mechanism of
action is as an agonist at the serotonin 5-HT2A receptor.[2][3][4][5] Activation of this G-protein
coupled receptor is a hallmark of classic psychedelics and is responsible for their
hallucinogenic effects.

The 5-HT2A receptor is coupled to the Gg/G11 signaling pathway. Upon agonist binding, a
conformational change in the receptor leads to the activation of Gg/G11, which in turn activates
phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs diffuses through the cytoplasm to bind
to IPs receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.
DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These
downstream signaling events are thought to be critical in mediating the psychedelic effects of 5-
HT2A agonists.
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Figure 2: Postulated 5-HT2A receptor signaling pathway for ALEPH-4.
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Human Dosage and Duration

According to Alexander Shulgin's qualitative human bioassays, the oral dosage of ALEPH-4
ranges from 7 to 12 milligrams, with the duration of effects lasting between 12 and 20 hours.
Shulgin noted that higher doses were not explored due to concerns about potential toxicity.[1]

Table 2: Dosage and Duration of Effects for ALEPH Compounds[2][4][5]

Compound Dosage (oral) Duration
ALEPH-1 (DOT) 5-10mg 6 - 8 hours
ALEPH-2 4-8mg 8 - 16 hours
ALEPH-4 7-12mg 12 - 20 hours
ALEPH-7 4-7mg 15 - 30 hours

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for ALEPH-4 are not
widely available in the peer-reviewed literature. However, based on its chemical structure, the
expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

e 'H NMR: The proton NMR spectrum of ALEPH-4 is expected to show distinct signals for the
aromatic protons, the methoxy groups, the isopropyl group (a septet for the CH and a
doublet for the two CHs groups), the alpha-methyl group (a doublet), and the protons of the
ethylamine side chain. The chemical shifts would be influenced by the electron-donating and
-withdrawing effects of the various substituents on the phenyl ring.

e 13C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom
in the molecule. The aromatic carbons would appear in the downfield region (typically 110-
160 ppm), with the carbons attached to oxygen and sulfur showing characteristic shifts. The
aliphatic carbons of the isopropyl and ethylamine side chains would be found in the upfield
region.
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Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of ALEPH-4 would likely show a molecular ion peak
(M*) at m/z 269. The fragmentation pattern would be expected to involve cleavage of the C-C
bond alpha to the nitrogen atom, leading to a prominent fragment ion. Other characteristic
fragmentations would include loss of the isopropyl group and cleavages within the thioether
linkage.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of ALEPH-4 would exhibit characteristic absorption bands for the N-H
stretching of the primary amine (around 3300-3400 cm~1), C-H stretching of the aromatic and
aliphatic groups (around 2850-3100 cm~1), C=C stretching of the aromatic ring (around 1450-
1600 cm~1), and C-O stretching of the methoxy groups (around 1000-1300 cm™1).

Conclusion

ALEPH-4 is a structurally intriguing psychedelic compound with a limited history of scientific
investigation. Its synthesis has been well-documented, providing a clear path for its preparation
for research purposes. While its precise pharmacological profile remains to be fully elucidated
through modern receptor binding and functional assays, its structural relationship to other
potent 5-HT2A agonists provides a strong basis for its presumed mechanism of action. Further
research into ALEPH-4 and its analogs could provide valuable insights into the structure-
activity relationships of psychedelic phenethylamines and contribute to the broader
understanding of serotonergic neurotransmission and its modulation. The lack of
comprehensive spectroscopic and pharmacological data highlights an opportunity for further
scientific inquiry into this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://metallicman.com/laoban4site/pihkal-full-html-by-alexander-shulgin/
https://ia801908.us.archive.org/5/items/Pihkal_201508/Pihkal.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862780/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01423/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01423/full
https://www.benchchem.com/product/b595406#what-is-the-chemical-structure-of-aleph-4
https://www.benchchem.com/product/b595406#what-is-the-chemical-structure-of-aleph-4
https://www.benchchem.com/product/b595406#what-is-the-chemical-structure-of-aleph-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

